molecular formula C19H21F2N3O B4811533 N-(3-fluoro-4-methylphenyl)-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide

N-(3-fluoro-4-methylphenyl)-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide

Cat. No.: B4811533
M. Wt: 345.4 g/mol
InChI Key: DPYUJMGGUHWYCE-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting a suitable diamine with a dihaloalkane under basic conditions.

    Introduction of the fluoro and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methylating agents.

    Carboxamide formation: The final step involves the reaction of the piperazine derivative with an isocyanate or a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings may undergo various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitric acid, or sulfuric acid are used under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-4-[(2-chlorophenyl)methyl]piperazine-1-carboxamide
  • N-(3-fluoro-4-methylphenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide

Uniqueness

N-(3-fluoro-4-methylphenyl)-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide is unique due to the specific arrangement of fluoro and methyl groups, which can influence its pharmacological properties and interactions with biological targets. Comparing its activity with similar compounds can provide insights into the structure-activity relationships and help in the design of more effective derivatives.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O/c1-14-6-7-16(12-18(14)21)22-19(25)24-10-8-23(9-11-24)13-15-4-2-3-5-17(15)20/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYUJMGGUHWYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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